Superior Antitussive Efficacy and GI Tolerability of Glaucine vs. Codeine in Chronic Cough Patients
In a double-blind comparative trial of 90 patients with acute and chronic cough, glaucine (30 mg t.i.d.) reduced physician-evaluated cough severity from a baseline of 3.0 to 0.47, significantly superior to codeine (30 mg t.i.d.), which reduced scores from 3.0 to 1.10 (p < 0.001 between treatments). Patient visual analogue scores fell from 85 mm to 7 mm on glaucine versus 83 mm to 17 mm on codeine (p < 0.001). Notably, codeine caused constipation and nausea in 9 patients, while no patient on glaucine reported gastrointestinal side effects (p < 0.01) [1].
| Evidence Dimension | Cough severity reduction (physician 4-point scale: 0=absent to 3=severe) |
|---|---|
| Target Compound Data | Mean score decreased from 3.0 to 0.47 after 7 days of glaucine 30 mg t.i.d. |
| Comparator Or Baseline | Codeine 30 mg t.i.d.: mean score decreased from 3.0 to 1.10 |
| Quantified Difference | Glaucine reduced cough severity by 2.53 points vs. codeine 1.90 points (p < 0.001); 0% GI side effects vs. 10% (9/90 patients) on codeine |
| Conditions | Double-blind, randomized, 7-day trial in 90 outpatients with acute/chronic upper respiratory tract inflammation-induced cough |
Why This Matters
Glaucine provides statistically and clinically superior cough suppression with a cleaner gastrointestinal tolerability profile, making it a preferable procurement choice for antitussive research where opioid-related side effects confound endpoints [1].
- [1] Gastpar, H., Criscuolo, D., & Dieterich, H. A. (1984). Efficacy and tolerability of glaucine as an antitussive agent. Current Medical Research and Opinion, 9(1), 21-27. View Source
